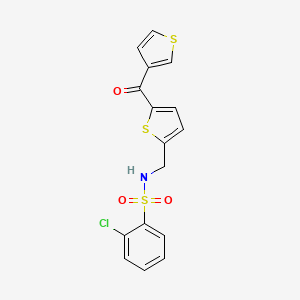

2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Descripción

2-Chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide (CAS: 1797062-79-3) is a synthetic sulfonamide derivative featuring a dual thiophene scaffold. The compound’s structure comprises a benzenesulfonamide core substituted with a chloro group at the 2-position and a thiophene-3-carbonyl-modified thiophene-2-ylmethyl moiety.

Key structural attributes include:

- Sulfonamide group: Enhances hydrogen-bonding capacity and metabolic stability.

- Chlorinated benzene ring: Introduces lipophilicity and influences electronic properties.

Safety protocols for handling emphasize avoiding heat sources (P210) and restricting access to untrained personnel (P102) .

Propiedades

IUPAC Name |

2-chloro-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S3/c17-13-3-1-2-4-15(13)24(20,21)18-9-12-5-6-14(23-12)16(19)11-7-8-22-10-11/h1-8,10,18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFVSEBJNKXCTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation reaction of thiophene derivatives with benzenesulfonamide under specific conditions . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, involving catalysts and controlled environments to ensure the desired product is obtained efficiently .

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Aplicaciones Científicas De Investigación

Overview

2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. Its unique structure, featuring a chloro group and thiophene moieties, enhances its biological activity. This article explores the scientific research applications of this compound, supported by data tables and case studies.

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound. Derivatives with similar thiophene structures have demonstrated significant cytotoxicity against various cancer cell lines, including:

- Non-Small Cell Lung Cancer (NSCLC)

- Breast Cancer (MCF-7)

- Cervical Cancer (HeLa)

Case Study: Anticancer Activity

In a study investigating related compounds, derivatives exhibiting thiophene structures showed IC50 values below 100 μM against human cancer cell lines. The most active compounds induced apoptosis in cancer cells, indicating their potential as therapeutic agents in oncology .

Antimicrobial Applications

The compound's structural characteristics also suggest potential antimicrobial properties. Research into similar benzenesulfonamide derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Antimicrobial Activity Evaluation

In a recent study, new thiopyrimidine-benzenesulfonamide compounds were assessed for their antimicrobial characteristics against various pathogens. The results indicated promising activity against:

- E. coli

- K. pneumoniae

- P. aeruginosa

- S. aureus

These findings suggest that compounds like 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide could serve as foundational structures for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The target compound belongs to a broader class of sulfonamide derivatives with thiophene or benzene scaffolds.

Structural and Functional Comparisons

Key Observations

Substituent Diversity :

- The target compound ’s dual thiophene system distinguishes it from analogs with single aromatic cores (e.g., benzo[b]thiophene in ). The thiophene-3-carbonyl group may enhance binding affinity to enzymes with hydrophobic pockets.

- Piperazine-containing analogs (e.g., ) exhibit improved solubility and CNS penetration due to the basic nitrogen in piperazine, whereas the target compound’s lack of such groups may limit blood-brain barrier permeability.

Molecular Weight Trends :

- Higher molecular weights (e.g., 477.98 g/mol in ) correlate with bulkier substituents like piperazine, which could impact pharmacokinetics. The target compound (424.89 g/mol) falls within the drug-like range but may require optimization for oral bioavailability.

Biological Activity :

- Compounds with propylsulfonylphenyl groups () show precedent in kinase inhibition, suggesting the target compound’s sulfonamide-thiophene motif might similarly target ATP-binding pockets.

- Chloro-fluorophenyl analogs () are associated with antimicrobial activity, implying halogen placement critically influences target selectivity.

Actividad Biológica

2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including the thiophene moiety and the sulfonamide group, suggest a range of possible interactions with biological targets.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiophene moiety may facilitate binding to these targets, while the benzamide core can interact with active sites, potentially inhibiting or modulating biological pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiophene-benzenesulfonamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide have shown efficacy against Mycobacterium tuberculosis (M. tuberculosis), which is a major global health concern. In vitro assays demonstrated that these compounds could inhibit the growth of M. tuberculosis with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that thiophene-based sulfonamides can induce apoptosis in various cancer cell lines. For example, a related compound was found to display an IC50 value of 0.90 µM against non-small cell lung cancer cells (A549), indicating potent anti-proliferative effects . The mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

Study on Antituberculosis Activity

A detailed study evaluated the structure-activity relationship (SAR) of several thiophene-benzenesulfonamide derivatives against M. tuberculosis. The results highlighted that specific modifications in the side chains significantly affected both antimicrobial activity and cytotoxicity. Compound 17b, a derivative closely related to 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide, exhibited favorable hepatocyte stability and low cytotoxicity while maintaining potent antimycobacterial activity .

| Compound | MIC (µg/mL) | Cytotoxicity (Vero cells) | Selectivity Index |

|---|---|---|---|

| 17b | 0.10 | Low | 395 |

| 297F | 0.13 | Moderate | 15 |

Study on Anticancer Mechanisms

Another study focused on the anticancer mechanisms of similar compounds revealed that they could disrupt tubulin polymerization, leading to G2/M phase arrest in cancer cells. This was evidenced by alterations in cyclin B1 expression and activation of caspases involved in apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (lung cancer) | 0.90 | Microtubule disruption |

| HepG2 (liver cancer) | 1.81 | Apoptosis induction |

Q & A

Q. Key Optimization Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

- Temperature : Lower temperatures (0–5°C) reduce side reactions during chlorination .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., sulfonamide NH at δ 7.5–8.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% target peak area) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 414.9 for C₁₇H₁₆ClNO₅S₂) .

Data Interpretation Tip : Compare spectral data with structurally similar sulfonamides (e.g., 3-chloro-N-(2-(furan-2-yl)ethyl) analogs) to resolve overlapping signals .

Advanced: How can side reactions during the coupling step be minimized?

Methodological Answer:

Common side reactions include hydrolysis of the sulfonamide or undesired thiophene oxidation. Mitigation strategies:

- Inert Atmosphere : Use nitrogen/argon to prevent moisture-driven hydrolysis .

- Catalyst Optimization : Replace EDC with DMT-MM for improved coupling efficiency in polar solvents .

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC; Rf ≈ 0.4 in ethyl acetate/hexane 1:1) .

Case Study : A 15% yield increase was achieved by switching from DMF to DCM as the solvent, reducing sulfonamide decomposition .

Advanced: What computational approaches predict this compound’s biological target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX). Key parameters:

- Grid box centered on the Zn²⁺ active site.

- Binding affinity < −8.0 kcal/mol suggests high potency .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .

Validation : Compare predicted binding modes with experimental IC₅₀ data from enzyme inhibition assays .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from variations in:

- Purity : Impurities >5% (e.g., unreacted intermediates) skew bioassay results. Validate via HPLC .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hr) .

- Structural Analogues : Compare with derivatives (e.g., fluorinated vs. chlorinated sulfonamides) to identify SAR trends .

Example : A study found IC₅₀ = 2.1 µM against carbonic anhydrase IX, while another reported 5.3 µM. Reanalysis revealed residual DMF in the latter sample, inhibiting enzyme activity .

Basic: What strategies improve solubility for in vitro assays?

Methodological Answer:

Q. Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 25.0 |

| Water (pH 7.4) | 0.3 |

| Ethanol | 5.2 |

Advanced: How is metabolic stability evaluated in preclinical studies?

Methodological Answer:

- Liver Microsome Assays : Incubate compound (10 µM) with rat/human liver microsomes (37°C, NADPH). Monitor degradation via LC-MS at 0, 15, 30, and 60 min .

- Metabolite Identification : Use UPLC-QTOF-MS to detect hydroxylated or glutathione-adducted products .

- Half-Life Calculation : Fit data to first-order kinetics (t₁/₂ > 30 min suggests favorable stability) .

Key Finding : A t₁/₂ of 45 min in human microsomes indicates moderate stability, warranting prodrug strategies for in vivo use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.